(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound characterized by a pyrrolidine ring that is substituted with a pyrazine moiety. Its chemical structure is significant in various scientific fields, particularly in medicinal chemistry and drug development. The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding, making it a valuable candidate for therapeutic applications.
The compound has the CAS number 1365937-15-0 and is available from various chemical suppliers, including Benchchem, which provides detailed product information and synthesis methods. The compound can be synthesized through specific chemical reactions that introduce the pyrazine group to the pyrrolidine framework.
(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as an amine due to the presence of an amino group (-NH2) attached to the pyrrolidine structure. This classification is essential for understanding its reactivity and potential interactions in biological systems.
The synthesis of (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves several key steps:
Common synthetic routes include:
The molecular formula of (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is . The structural representation includes:
(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The primary mechanism of action for (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride involves its role as a selective inhibitor of Janus Kinase 1 (JAK1). This inhibition affects the JAK-STAT signaling pathway, which is critical in various cellular processes including immune response and cell proliferation.
Inhibiting JAK1 leads to decreased activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption can result in altered cellular responses, making it a target for therapeutic interventions in diseases where JAK signaling is implicated.
The compound typically appears as a white crystalline solid. Its solubility characteristics are important for formulation in drug development.
Key chemical properties include:
Relevant data from studies indicate that these properties significantly influence its behavior in biological systems .
(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride has several applications across different fields:
These applications highlight its versatility and importance in advancing both scientific research and potential therapeutic developments .
The construction of enantiomerically pure (3R)-1-(pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride necessitates stereoselective methodologies for establishing the chiral pyrrolidine core. Two principal strategies dominate contemporary synthesis:
Organocatalytic Approaches: Chiral pyrrolidine-based organocatalysts, particularly diarylprolinol silyl ethers, enable asymmetric functionalization of pyrazine precursors. These catalysts facilitate Michael additions or aldol reactions with prochiral substrates through enamine/iminium ion activation, achieving enantiomeric excesses (ee) >90% under optimized conditions. The catalyst's steric bulk and hydrogen-bonding capacity enforce facial selectivity during C-C bond formation [2].
Transition Metal Catalysis: Palladium-catalyzed asymmetric allylic amination provides access to chiral pyrrolidine intermediates. P,N-Ligands featuring pyrrolidine backbones (e.g., phosphino-pyrrolidines) coordinate metals to induce stereoselectivity during nucleophilic addition to pyrazinyl electrophiles. This method achieves diastereomeric ratios >20:1 when using enantiopure ligands synthesized via hydrozirconation/iodination sequences [4].
Table 1: Performance of Catalytic Systems for Asymmetric Pyrrolidine Synthesis
| Catalyst Type | Reaction | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Diarylprolinol silyl ether | Aldol addition | 85 | 95 | High functional group tolerance |
| Pd/Pyrrolidine-P,N-ligand | Allylic amination | 78 | 92 | Modular ligand synthesis |
| Proline-derived catalyst | Michael addition | 91 | 88 | Aqueous compatibility |
Critical to scaffold integrity is the regioselective N-alkylation of pyrazine, which exploits the differential reactivity of pyrazinyl nitrogen atoms. Microwave-assisted synthesis under inert atmosphere accelerates this step (reducing reaction times from 12h to 30min) while maintaining >99% regiopurity [2].
Lithium aluminum hydride (LiAlH₄) serves a dual role in synthesizing the target molecule: carbonyl reduction and reductive amination. Stereochemical outcomes depend critically on:
Hydride Delivery Geometry: The [R]-configured stereocenter arises from chelation-controlled reduction of imine intermediates. LiAlH₄ coordinates with the pyrazinyl nitrogen and imine functionality, creating a rigid cyclic transition state that dictates si-face hydride attack. This mechanism achieves diastereoselectivities up to 15:1 when preformed chiral imines are employed [8].
Solvent Effects: Anhydrous tetrahydrofuran (THF) maximizes stereoselectivity by preventing LiAlH₄ decomposition and maintaining monomeric aluminate species. Polar aprotic solvents (e.g., dimethylformamide) diminish ee by 30-40% due to ion-pair disruption [8].
Table 2: Solvent Impact on LiAlH₄-Mediated Reductive Amination
| Solvent | Temperature (°C) | Conversion (%) | de (%) | Major Diastereomer |
|---|---|---|---|---|
| Tetrahydrofuran | 0 | 98 | 92 | (3R) |
| Diethyl ether | -20 | 85 | 88 | (3R) |
| Toluene | 25 | 76 | 45 | Racemate |
| Dimethylformamide | 0 | 95 | 58 | (3S) |
Temperature modulation proves crucial: reactions below -10°C significantly minimize epimerization of the thermodynamically unstable cis-isomer. Post-reduction, acidic workup (6M HCl) simultaneously cleaves protecting groups and forms the stable dihydrochloride salt [8].
The chiral pyrrolidine core derives from cyclic imine precursors generated through strategic intermediate manipulation:
Key Intermediate Transformation Pathway:
Protected diaminopentanoate → Enzymatic resolution → Lactam cyclization → Pyrazinyl Mitsunobu coupling → Amine deprotection → Salt formation
Protecting Group Strategy: Boc (tert-butoxycarbonyl) groups prevent over-alkylation during cyclization, while Cbz (carboxybenzyl) protection enables Pd-catalyzed hydrogenolytic removal post-cyclization without pyrazine reduction [4].
Scalable production requires optimization of reaction parameters and catalyst systems:
Table 3: Optimized Conditions for Key Synthetic Steps
| Synthetic Step | Optimal Solvent | Catalyst (mol%) | Temperature | Yield/Selectivity |
|---|---|---|---|---|
| Pyrazine N-alkylation | Dimethylacetamide | Cs₂CO₃ (150%) | 80°C | 92%, >99% regioselectivity |
| Asymmetric cyclization | Toluene | Ureidoaminal (10%) | -20°C | 85%, 88% ee |
| Reductive amination | Methyl-tert-butyl ether | LiAlH₄ (3 eq.) | -10°C | 90%, 92% de |
| Salt crystallization | Ethanol/ethyl acetate | HCl (2.2 eq.) | 0°C | 95%, >99% purity |
Process Intensification Techniques:
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.: 486455-65-6
CAS No.:
CAS No.: 12382-36-4